REACTION_CXSMILES
|
[OH-:1].[Na+].[CH:3]([NH:6][CH2:7][C:8]([CH3:11])([NH2:10])[CH3:9])([CH3:5])[CH3:4].[CH:12](Cl)(Cl)Cl.[CH2:16]([C:18]([CH3:20])=O)[CH3:17]>>[CH:3]([N:6]1[CH2:7][C:8]([CH3:11])([CH3:9])[NH:10][C:18]([CH2:16][CH3:17])([CH3:12])[C:20]1=[O:1])([CH3:5])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NCC(C)(N)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is then filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate, concentrated by evaporation in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
is chromatographed over silica gel with hexane/ethyl acetate (3:2)
|
Type
|
CONCENTRATION
|
Details
|
The pure fractions are concentrated by evaporation
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C(C(NC(C1)(C)C)(C)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |